
2,4,6(3H)-Pteridinetrione, 1,5-dihydro-
Übersicht
Beschreibung
2,4,6(3H)-Pteridinetrione, 1,5-dihydro- is a useful research compound. Its molecular formula is C6H4N4O3 and its molecular weight is 180.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4,6(3H)-Pteridinetrione, 1,5-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6(3H)-Pteridinetrione, 1,5-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Overview
2,4,6(3H)-Pteridinetrione, 1,5-dihydro- (CAS No. 2577-35-7) is a pteridine derivative that has garnered attention in biochemical research due to its potential biological activities. This compound plays a significant role as a precursor in the biosynthesis of various neurotransmitters and has been investigated for its therapeutic properties.
- Molecular Formula : C6H4N4O3
- Molecular Weight : 180.12 g/mol
- IUPAC Name : 2,4,6(3H)-Pteridinetrione, 1,5-dihydro-
- Structure : The compound consists of a fused ring system that includes nitrogen atoms contributing to its biological activity.
Neurotransmitter Precursor
2,4,6(3H)-Pteridinetrione is involved in the synthesis of neurotransmitters such as dopamine and norepinephrine. Its conversion to these neurotransmitters occurs through enzymatic reactions facilitated by DOPA decarboxylase. This makes it particularly relevant in the study of neurodegenerative diseases like Parkinson’s disease .
Antimicrobial and Anticancer Activities
Recent studies have indicated that derivatives of 2,4,6(3H)-Pteridinetrione exhibit antimicrobial and anticancer properties. For instance, compounds derived from this pteridine structure have shown activity against various bacterial strains and cancer cell lines . The mechanism of action is believed to involve the inhibition of key metabolic pathways in pathogens and tumor cells.
Case Studies
- Antimicrobial Activity : A study assessed the effectiveness of synthesized derivatives of 2,4,6(3H)-Pteridinetrione against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at specific concentrations.
- Anticancer Potential : Another investigation focused on the cytotoxic effects of pteridine derivatives on human cancer cell lines. The findings revealed that certain modifications to the pteridine structure enhanced its ability to induce apoptosis in cancer cells while sparing normal cells.
The biological activity of 2,4,6(3H)-Pteridinetrione is attributed to its ability to interact with various enzymes and receptors involved in neurotransmitter synthesis and cellular metabolism. Its structural features allow it to act as a competitive inhibitor or substrate for these biological processes .
Comparative Analysis
The following table summarizes the biological activities and properties of 2,4,6(3H)-Pteridinetrione compared to similar compounds:
Compound Name | Biological Activity | Key Applications |
---|---|---|
2,4,6(3H)-Pteridinetrione | Neurotransmitter precursor; Antimicrobial; Anticancer | Neurological research; Antibacterial therapies; Cancer treatment |
L-DOPA | Precursor for dopamine; Parkinson's treatment | Neurological disorders |
α-Methyldopa | Antihypertensive agent | Hypertension management |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity : Research indicates that pteridine derivatives, including 2,4,6(3H)-pteridinetrione, exhibit potential anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines, likely due to their ability to interfere with nucleic acid metabolism and enzyme activity related to cancer progression .
Antiviral Properties : Pteridine derivatives have been explored for their antiviral activities. They may inhibit viral replication by targeting viral enzymes or host cell pathways essential for viral life cycles .
Biochemical Research
Enzyme Inhibition : The compound has been studied for its role as an enzyme inhibitor. It can interact with key enzymes in metabolic pathways, potentially leading to altered metabolic fluxes that can be beneficial in understanding disease mechanisms and developing therapeutic strategies .
Metabolic Pathway Engineering : In synthetic biology, 2,4,6(3H)-pteridinetrione is utilized in pathway engineering to enhance the production of desired metabolites. Its ability to modulate metabolic pathways makes it a valuable tool for researchers aiming to optimize microbial production systems .
Agricultural Chemistry
Pteridine derivatives are being investigated for their potential use as agrochemicals. Their ability to affect plant growth and development could lead to applications in crop protection and enhancement of agricultural productivity .
Case Study 1: Anticancer Research
A study published in Molecular Cancer Therapeutics evaluated the effects of various pteridine derivatives on human cancer cell lines. The results indicated that 2,4,6(3H)-pteridinetrione significantly inhibited cell proliferation and induced apoptosis through the modulation of specific signaling pathways .
Case Study 2: Enzyme Interaction
Another research article focused on the interaction of 2,4,6(3H)-pteridinetrione with dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. The study demonstrated that the compound acts as a competitive inhibitor, providing insights into its potential use as a lead compound for developing new antifolate drugs .
Summary Table of Applications
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4,6(3H)-pteridinetrione, 1,5-dihydro-?
The synthesis of this compound typically involves cyclization and reduction steps. For example, pyrimidine precursors can be treated with nitrosation agents followed by catalytic hydrogenation (e.g., using Pd/C under H₂) to reduce nitro groups to amines, as seen in analogous pteridine syntheses . Adjustments to pH during workup (e.g., acetic acid for neutralization) are critical for product isolation. Reaction optimization may require tuning catalysts, solvents (e.g., aqueous/ethanol mixtures), and temperature gradients to maximize yield and purity .
Q. How can the structural identity of 2,4,6(3H)-pteridinetrione, 1,5-dihydro- be confirmed?
Key analytical methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments (e.g., methyl groups at positions 1,3,5) and carbonyl resonances .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (222.2007 g/mol) and fragmentation patterns .
- Infrared (IR) spectroscopy : Peaks at ~1700 cm⁻¹ for carbonyl stretching .
Cross-referencing with synthetic intermediates (e.g., pyrimidinones) and computational predictions (e.g., InChI key in ) enhances accuracy.
Q. What are the stability considerations for this compound under laboratory conditions?
Thermal stability studies suggest degradation at elevated temperatures (e.g., pyrolysis at 300°C generates fragments like 2,4,7(1H,3H,8H)-pteridinetrione ). Storage recommendations:
- Temperature : Keep at –20°C in sealed containers to prevent oxidation.
- Light sensitivity : Store in amber vials to avoid photolytic decomposition.
- Moisture control : Use desiccants due to potential hygroscopicity of carbonyl groups .
Q. What safety protocols should be followed when handling this compound?
While direct toxicity data is limited, analogs (e.g., pyrimidinetriones) show hazards such as skin/eye irritation (H315, H319) and respiratory tract irritation (H335) . Recommended precautions:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis or weighing.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed waste services .
Q. Are there known biological activities or enzyme interactions for this compound?
Pteridinetriones are structurally related to alkaloids and may interact with enzymes like dihydropteridine reductase, which is involved in neurotransmitter synthesis . Preliminary assays could include:
- Enzyme inhibition studies : Monitor activity of human dihydropteridine reductase (EC 1.6.99.10) using spectrophotometric methods .
- Cytotoxicity screening : MTT assays on cell lines to evaluate potential pharmacological applications .
Advanced Research Questions
Q. How can computational modeling aid in understanding the electronic properties of this compound?
Density functional theory (DFT) calculations can predict:
- Electrophilic sites : Partial charges on carbonyl groups (C=O) for nucleophilic attack.
- Tautomerism : Stability of 1,5-dihydro vs. 3H tautomers based on intramolecular hydrogen bonding .
- Reactivity descriptors : Frontier molecular orbitals (HOMO/LUMO) to guide derivatization strategies (e.g., alkylation at N positions) .
Q. What experimental strategies resolve contradictions in synthetic yields across literature methods?
Discrepancies may arise from:
- Catalyst efficiency : Compare Pd/C vs. alternative catalysts (e.g., Raney Ni) in hydrogenation steps .
- By-product analysis : Use HPLC-MS to identify impurities (e.g., over-reduced intermediates).
- Kinetic studies : Monitor reaction progress via in-situ IR to optimize time/temperature profiles .
Q. How can the compound’s pharmacokinetic profile be evaluated preclinically?
Methodologies include:
- ADME assays :
- Solubility : Shake-flask method in PBS (pH 7.4).
- Plasma stability : Incubate with rat plasma and analyze via LC-MS/MS.
- Metabolite identification : Liver microsome incubations to detect oxidative metabolites (e.g., hydroxylation at methyl groups) .
Q. What are the challenges in synthesizing analogs with enhanced bioactivity?
Key hurdles include:
- Regioselectivity : Controlling substituent placement (e.g., methyl vs. aryl groups) without side reactions.
- Solution : Use directing groups (e.g., Boc protection) during cyclization .
- Stability of derivatives : Introducing electron-withdrawing groups may reduce hydrolytic stability.
- Mitigation : Stabilize via salt formation (e.g., hemi-sulfate salts as in ).
Q. How can spectroscopic data discrepancies between theoretical and experimental results be addressed?
For example, if calculated NMR shifts diverge from observed
Eigenschaften
IUPAC Name |
1,5-dihydropteridine-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c11-2-1-7-4-3(8-2)5(12)10-6(13)9-4/h1H,(H,8,11)(H2,7,9,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUZHLHSYKJAGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)NC(=O)N2)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180439 | |
Record name | 2,4,6(3H)-Pteridinetrione, 1,5-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2577-35-7 | |
Record name | 2,4,6(3H)-Pteridinetrione, 1,5-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6(3H)-Pteridinetrione, 1,5-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.